![molecular formula C6H13NO2 B6592595 2-(Dimethylamino)-2-methylpropanoic acid CAS No. 220022-94-6](/img/structure/B6592595.png)
2-(Dimethylamino)-2-methylpropanoic acid
Overview
Description
2-(Dimethylamino)-2-methylpropanoic acid, also known as DMMPA, is an organic compound that belongs to the family of amino acids. It has a chemical formula of C6H13NO2 and a molecular weight of 131.17 g/mol. DMMPA is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as drug discovery, materials science, and organic synthesis.
Scientific Research Applications
Stimuli-Responsive Polymersomes
Polymersomes are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . They are more stable and robust than liposomes and can respond to external stimuli . Polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA- b- PS) are currently being studied as drug delivery systems or as nanoreactors .
Drug Delivery Systems
The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
Controlled Pesticide Release
pH and temperature dual-responsive chitosan copolymer (CS- g -PDMAEMA) was prepared through free radical graft copolymerization with 2- (dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer . This stimuli-responsive pesticide delivery system may find promising application potential in sustainable plant protection .
Gene Delivery
Due to its positive charge, PDMAEMA and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .
Ocular Drug Delivery System
A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system .
Anticancer Therapy
Thermosensitive and crosslinked PDMAEMA nanogel was also exploited in anticancer therapy as a drug delivery system of doxorubicin .
Amphiphilic Block Copolymer
An amphiphilic block copolymer comprising a biocompatible poly (ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with a number of poly (2- (dimethylamino)ethyl methacrylate) (PDMAEMA) side chains .
Chemical and Organic Intermediate
2-Dimethylaminobenzoic acid is used as a chemical and organic intermediate .
Mechanism of Action
Target of Action
DMAEMA-based copolymers show pH-responsive behavior , suggesting that their targets could be pH-dependent biological processes or structures.
Mode of Action
It’s worth noting that similar compounds, such as dmaema, exhibit ph-responsive behavior . This suggests that the compound could interact with its targets in a pH-dependent manner, leading to changes in the biological system based on the pH of the environment.
Biochemical Pathways
For instance, DMAEMA-based copolymers can interact with biological systems in a pH-dependent manner , potentially affecting biochemical pathways that are sensitive to pH changes.
Pharmacokinetics
Similar compounds such as dmaema-based copolymers have been shown to exhibit ph-responsive behavior , which could potentially influence their pharmacokinetic properties and bioavailability.
Result of Action
Similar compounds such as dmaema-based copolymers have been shown to exhibit ph-responsive behavior , suggesting that they could induce changes in the biological system based on the pH of the environment.
Action Environment
The action of 2-(Dimethylamino)-2-methylpropanoic acid is likely influenced by environmental factors such as pH, as suggested by the pH-responsive behavior of similar compounds like DMAEMA-based copolymers . These compounds can interact with biological systems in a pH-dependent manner, suggesting that their action, efficacy, and stability could be influenced by the pH of the environment.
properties
IUPAC Name |
2-(dimethylamino)-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,5(8)9)7(3)4/h1-4H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWMEKOIKAVWGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214833 | |
Record name | Trimethylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropanoic acid | |
CAS RN |
6458-06-6 | |
Record name | Trimethylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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